Absence of Publicly Available Potency Data Precludes Comparator-Based Selection for N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB using the CAS number, IUPAC name, InChIKey (ZWNGLGVGOMSOHC-UHFFFAOYSA-N), and substructure queries yielded no quantitative bioactivity data for this compound [1][2]. The structurally related compound GSK3395879, a pyrrolidine sulfonamide TRPV4 antagonist, has a reported IC50 of 1 nM against hTRPV4 , but this compound differs significantly in its substitution pattern (e.g., it contains a 4-cyano-3-fluorophenoxy group rather than a 3-chloropyridin-4-yloxy group). Until direct comparative data are generated and published, no evidence-based claim of differentiation can be made.
| Evidence Dimension | TRPV4 antagonism potency (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | GSK3395879: IC50 = 1 nM against hTRPV4 |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Not applicable |
Why This Matters
Without quantitative potency data, a procurement decision cannot be based on functional performance, representing a critical evidence gap.
- [1] PubChem. Search results for CAS 2034393-48-9 and InChIKey ZWNGLGVGOMSOHC-UHFFFAOYSA-N. No bioassay data found. View Source
- [2] ChEMBL. Search results for CAS 2034393-48-9. No bioactivity data found. View Source
